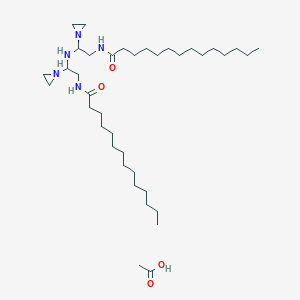
N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes the reaction of ethyleneimine with myristic acid to form the intermediate, which is then further reacted with iminobis(ethyleneiminoethylene) to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives.
科学的研究の応用
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its interactions with proteins and nucleic acids, making it useful in biochemical studies.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials due to its unique properties.
作用機序
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide
- N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide diacetate
- N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide hydrochloride
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide monoacetate is unique due to its specific acetate group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in certain research and industrial applications where specific reactivity and interactions are required.
特性
CAS番号 |
94023-36-6 |
|---|---|
分子式 |
C38H75N5O4 |
分子量 |
666.0 g/mol |
IUPAC名 |
acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(tetradecanoylamino)ethyl]amino]ethyl]tetradecanamide |
InChI |
InChI=1S/C36H71N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(42)37-31-33(40-27-28-40)39-34(41-29-30-41)32-38-36(43)26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h33-34,39H,3-32H2,1-2H3,(H,37,42)(H,38,43);1H3,(H,3,4) |
InChIキー |
JPANPSKDLHHHCN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


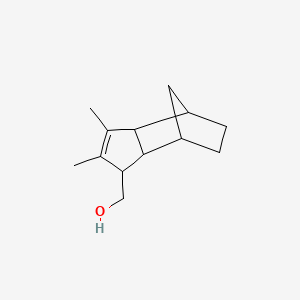
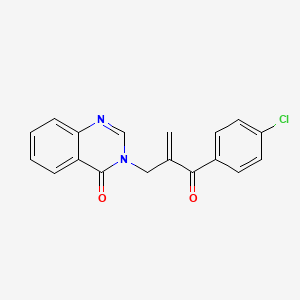
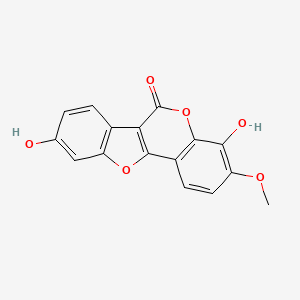

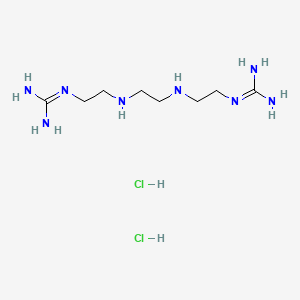



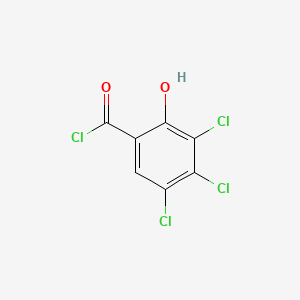

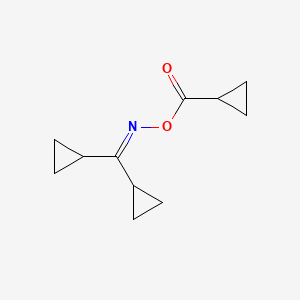
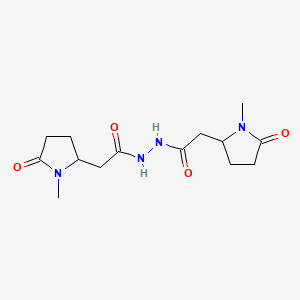
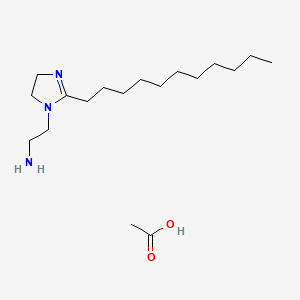
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
